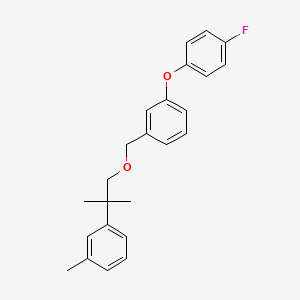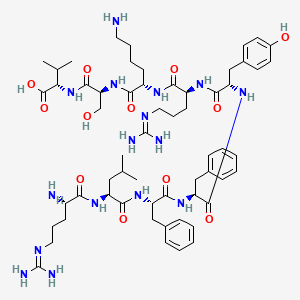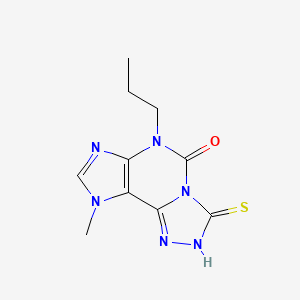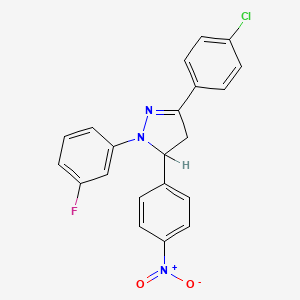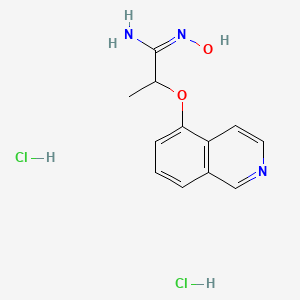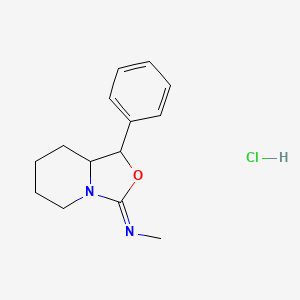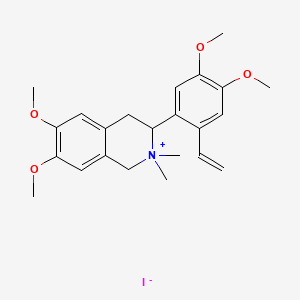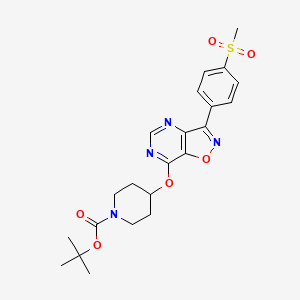
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a piperidine ring, an oxazole ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, including the formation of the oxazole and pyrimidine rings, followed by their attachment to the piperidine ring. Common reagents used in these reactions include:
Oxazole formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine formation: This often involves the condensation of a β-dicarbonyl compound with a nitrogen-containing reagent.
Piperidine ring attachment: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazole and pyrimidine rings can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the oxazole ring may yield dihydrooxazole derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate include other heterocyclic compounds with piperidine, oxazole, and pyrimidine rings. Some examples are:
- This compound
- This compound
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
832717-22-3 |
|---|---|
Formule moléculaire |
C22H26N4O6S |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
tert-butyl 4-[[3-(4-methylsulfonylphenyl)-[1,2]oxazolo[4,5-d]pyrimidin-7-yl]oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H26N4O6S/c1-22(2,3)31-21(27)26-11-9-15(10-12-26)30-20-19-18(23-13-24-20)17(25-32-19)14-5-7-16(8-6-14)33(4,28)29/h5-8,13,15H,9-12H2,1-4H3 |
Clé InChI |
JYRWUSXRTGACLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2ON=C3C4=CC=C(C=C4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


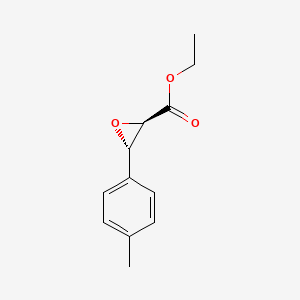

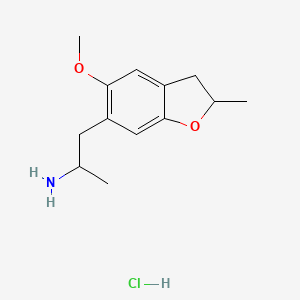
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
